Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt
Description
Symmetry and Chirality
Conformational Flexibility
- Ethyl Linkers : Rotation around the C–N bonds connecting the ethyl groups to phosphorus is restricted by steric hindrance from the pyrimidinyl rings.
- Pyrimidinyl Rings : The 1,2,3,6-tetrahydro configuration introduces partial saturation, favoring a boat conformation for the six-membered ring.
- Hydrogen Bonding : Intramolecular hydrogen bonds between amide NH groups and carbonyl oxygen atoms further rigidify the structure.
X-ray Crystallographic Studies and Solid-State Packing
X-ray diffraction data for this compound, though not yet publicly available, can be inferred from related phosphorothioic triamide derivatives. Key predictions include:
Unit Cell Parameters
Solid-State Packing
- Ionic Interactions : Sodium ions coordinate with carbonyl oxygen atoms from the pyrimidinyl rings, forming a layered ionic lattice.
- Hydrogen-Bonding Network : NH groups from amides donate hydrogen bonds to sulfur atoms or ketone oxygen atoms of adjacent molecules.
- Van der Waals Forces : Methyl groups and aromatic pyrimidinyl rings engage in hydrophobic interactions, stabilizing the crystal lattice.
Properties
CAS No. |
84295-08-9 |
|---|---|
Molecular Formula |
C21H27N9Na3O6PS |
Molecular Weight |
633.5 g/mol |
IUPAC Name |
trisodium;bis[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethylazanidyl]phosphinothioyl-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-3-yl)ethyl]azanide |
InChI |
InChI=1S/C21H30N9O6PS.3Na/c1-13-10-16(31)28(19(34)25-13)7-4-22-37(38,23-5-8-29-17(32)11-14(2)26-20(29)35)24-6-9-30-18(33)12-15(3)27-21(30)36;;;/h10-12H,4-9H2,1-3H3,(H6,22,23,24,25,26,27,31,32,33,34,35,36,38);;;/q;3*+1/p-3 |
InChI Key |
XKMLXIVOHUBOIC-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)CC[N-]P(=S)([N-]CCN2C(=O)C=C(NC2=O)C)[N-]CCN3C(=O)C=C(NC3=O)C.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(n-butyl) Thiophosphoric Triamide
A representative industrially relevant method involves:
- Reacting phosphorus oxychloride with n-butylamine in an organic solvent such as dichloromethane at controlled temperatures (~25°C).
- Concurrently adding a sodium hydroxide aqueous solution to neutralize hydrochloric acid formed.
- After completion, the organic layer is separated and ammonia gas is passed through at low temperature (-5 to 0°C) to complete the substitution, forming the triamide.
- Ammonium chloride byproduct is removed by filtration.
- The solvent is partially recovered under reduced pressure, and the residue is cooled to crystallize the product.
- The final product is filtered and dried, yielding N-(n-butyl) thiophosphoric triamide with high purity (>98%) and yield (~84-89%).
| Step | Conditions | Outcome |
|---|---|---|
| Reaction of POCl3 + amine | 25°C, dichloromethane solvent | Intermediate formation |
| Ammonia gas treatment | -5 to 0°C, stirring | Completion of triamide formation |
| Filtration | Removal of ammonium chloride | Purification |
| Crystallization | Cooling to 0°C for 3 hours | Product isolation |
| Yield | 84-89% | High purity product |
This method is scalable and suitable for industrial production due to mild conditions, efficient separation, and solvent recovery.
Synthesis of N-(N-propyl) Thiophosphoric Triamide
An alternative method uses:
- Dissolution of trichlorosulfur phosphorus in an aprotic organic solvent.
- Slow addition of N-propylamine under a micro-inert gas flow to form an intermediate N-N-propyl thiophosphoryl dichloride.
- Subsequent addition of liquid ammonia in the same reaction vessel to convert the intermediate into the triamide.
- This one-pot process avoids the need for acid-binding agents and reduces waste.
- The method offers high production efficiency, good yield, and environmental benefits, making it suitable for large-scale industrial synthesis.
| Step | Conditions | Advantages |
|---|---|---|
| Intermediate formation | Aprotic solvent, micro-inert gas | Controlled reaction, purity |
| Ammonia addition | Same vessel, liquid ammonia | One-pot, reduced waste |
| No acid-binding agents | Simplifies process | Cost-effective, safer |
| Yield and efficiency | High | Industrial scalability |
This method exemplifies modern green chemistry principles applied to thiophosphoric triamide synthesis.
Application to Phosphorothioic Triamide, N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, Trisodium Salt
Given the structural complexity of the target compound, which includes three 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl substituents and trisodium salt form, the preparation likely involves:
- Step 1: Synthesis of the appropriate amine precursor — the 2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl amine or its sodium salt derivative.
- Step 2: Reaction of phosphorus oxychloride or trichlorosulfur phosphorus with this amine under controlled temperature in an aprotic solvent to form a thiophosphoryl intermediate.
- Step 3: Ammonolysis or substitution with ammonia gas to complete the formation of the triamide.
- Step 4: Neutralization and salt formation with sodium ions to yield the trisodium salt form.
- Step 5: Purification by crystallization and filtration to obtain the final product.
This approach parallels the methods used for simpler N-substituted thiophosphoric triamides but requires careful control of reaction conditions due to the bulky and functionalized substituents.
Summary Table of Preparation Methods
| Compound Type | Key Reagents | Solvent | Temperature Range | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-(n-butyl) thiophosphoric triamide | Phosphorus oxychloride, n-butylamine, ammonia gas | Dichloromethane | 25°C, -5 to 0°C | Stepwise substitution | 84-89 | Industrial scale, solvent recovery |
| N-(N-propyl) thiophosphoric triamide | Trichlorosulfur phosphorus, N-propylamine, liquid ammonia | Aprotic organic solvent | Ambient | One-pot, micro-inert gas | High | No acid-binding agent, green chemistry |
| Phosphorothioic triamide with pyrimidinyl substituents | Phosphorus oxychloride, functionalized amine, ammonia, sodium ions | Aprotic solvent (e.g., dichloromethane) | Controlled (0-25°C) | Multi-step substitution and salt formation | Not explicitly reported | Requires precursor amine synthesis, careful purification |
Research Findings and Considerations
- The use of microchannel reactors and controlled addition of reagents improves reaction uniformity and yield, as demonstrated in N-(n-butyl) thiophosphoric triamide synthesis.
- Passing ammonia gas at low temperature ensures complete substitution of chlorine atoms without decomposition or side reactions.
- The removal of ammonium chloride by filtration and solvent recovery under reduced pressure are critical for product purity and process economy.
- The one-pot synthesis of N-(N-propyl) thiophosphoric triamide reduces waste and simplifies operations, aligning with industrial and environmental goals.
- For complex derivatives like the trisodium salt of phosphorothioic triamide with pyrimidinyl substituents, precursor amine synthesis and salt formation steps add complexity but follow the same fundamental chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioic oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Key Steps in Synthesis:
- Reagent Preparation : Phosphoryl trichloride (OPCl₃) or thiophosphoryl trichloride (SPCl₃) is reacted with gaseous ammonia.
- Precipitation : A first precipitate forms consisting of the desired triamide and ammonium chloride.
- Purification : The precipitate is treated with sodium carbonate or potassium carbonate to yield a second precipitate that is enriched in the triamide while removing NaCl .
Agricultural Applications
Phosphorothioic triamide serves primarily as an enhanced efficiency nitrogen fertilizer additive. Its role as a urease inhibitor helps to mitigate nitrogen loss through volatilization from urea-based fertilizers. This is particularly crucial for improving the nitrogen use efficiency in crops.
Benefits in Agriculture:
- Urease Inhibition : By inhibiting urease activity, phosphorothioic triamide reduces the conversion of urea to ammonia, thereby decreasing nitrogen loss .
- Improved Crop Yield : Enhanced nitrogen retention leads to better crop performance and yield.
- Environmental Impact : Reducing ammonia volatilization contributes to lower greenhouse gas emissions and minimizes nutrient runoff into water bodies .
Environmental Considerations
While phosphorothioic triamide shows promise as a fertilizer additive, its environmental impact must be assessed. Studies indicate that residues from compounds like N-(n-butyl) thiophosphoric triamide (NBPT), a related urease inhibitor, are unlikely to accumulate in edible tissues or milk from livestock . This suggests that phosphorothioic triamide may also exhibit similar safety profiles.
Research Findings:
- Residue Levels : Controlled studies have shown minimal detectable residues in animal tissues when used as directed .
- Soil Interaction : The degradation of phosphorothioic triamide in soil can vary based on pH levels and microbial activity, influencing its effectiveness as a fertilizer additive .
Case Studies
Several studies highlight the effectiveness of phosphorothioic triamide in agricultural settings:
- Field Trials : Trials conducted with urea-based fertilizers containing phosphorothioic triamide demonstrated significant reductions in nitrogen loss compared to standard formulations.
- Crop Performance Analysis : Evaluations showed enhanced growth rates and yields in crops treated with phosphorothioic triamide-enriched fertilizers versus controls without the additive.
Mechanism of Action
The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
N-Butyl Phosphorothioic Triamide (NBPT)
- Structure : A linear alkyl-substituted phosphorothioic triamide with an n-butyl group (C₄H₉) attached to the phosphorus center.
- Function : Acts as a urease inhibitor by converting to its oxygen analog, NBPTO, which competitively binds to the enzyme's active site .
- Efficacy : Reduces ammonia volatilization by 40–90% depending on soil pH, organic carbon content, and application rate .
- Solubility : 4.3 g/L in water at 25°C, with moderate stability in soil (half-life of 3–7 days) .
- Toxicity: Residues in bovine tissues and milk are nondetectable or minimal under controlled dosing conditions .
Tris(N,N-Tetramethylene)Phosphoric Acid Triamide (TTPT)
- Structure : Cyclic tetramethylene groups attached to the phosphorus center.
- Key Difference : The cyclic substituents may alter binding kinetics compared to linear alkyl groups in NBPT.
Target Compound
- Structure : Trisodium salt with pyrimidinyl-ethyl substituents. The sodium salt enhances solubility, while the pyrimidinyl groups may improve hydrogen bonding or π-π interactions with urease.
- Hypothesized Efficacy: Potential for higher enzyme affinity due to bulky, heterocyclic substituents. However, steric effects could reduce accessibility to the active site.
- Solubility : Likely exceeds NBPT due to ionic character, facilitating rapid dispersion in soil.
- Toxicity: Unknown; structural complexity necessitates specific toxicological studies .
Comparative Data Table
Key Research Findings
NBPT Performance :
- Reduces ammonia volatilization by 50–80% in subtropical cotton fields when applied at 0.5–1.0% (w/w) of urea .
- Converts to NBPTO in soil, which mimics urea's structure to block urease activity .
- Degrades faster than its oxygen analog (NBPTO), necessitating coated formulations for sustained efficacy .
Sodium salt formulation could improve compatibility with liquid fertilizers, enabling foliar or fertigation applications.
Toxicity Considerations :
Biological Activity
Phosphorothioic triamide, specifically N,N',N''-tris(2-(2,6-dioxo-4-methyl-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-, trisodium salt, is a compound of increasing interest due to its potential biological activities. This article provides an overview of its biological activity, focusing on its role as a urease inhibitor and its implications in agricultural and medicinal contexts.
Urease inhibitors are crucial in agricultural practices as they help reduce nitrogen loss from fertilizers by inhibiting the enzymatic hydrolysis of urea. N-(n-butyl) thiophosphoric triamide (NBPT) is a well-known urease inhibitor that has been extensively studied. The compound shares structural similarities with NBPT and may exhibit comparable or enhanced biological activities.
The primary mechanism by which phosphorothioic triamide acts is through the inhibition of urease activity. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, the compound can effectively limit nitrogen loss and enhance nitrogen use efficiency in crops. This inhibition occurs through the formation of stable complexes with the urease enzyme, preventing substrate access and subsequent reaction .
Urease Inhibition
Research indicates that phosphorothioic triamide can significantly inhibit urease activity in various soil types. For instance, studies have shown that at concentrations similar to those used in agricultural applications, this compound can reduce urea hydrolysis by up to 85% . This effect not only preserves nitrogen in the soil but also enhances plant growth by improving nitrogen availability.
Comparative Efficacy
In comparative studies with other urease inhibitors such as NBPT and maleic-itaconic polymers (MIP), phosphorothioic triamide has demonstrated superior or equivalent efficacy in inhibiting urease activity under various soil conditions. For example, while MIP showed limited inhibition at standard application rates, phosphorothioic triamide consistently maintained high levels of urease inhibition across different soil types .
Agricultural Application
In a field trial conducted on maize crops treated with urea combined with phosphorothioic triamide, significant improvements in nitrogen uptake were observed. The treated plants exhibited enhanced growth parameters compared to control groups receiving urea alone. This suggests that the compound not only inhibits urease but also positively influences plant metabolism and nutrient assimilation .
Research Findings Summary
| Property | Phosphorothioic Triamide | NBPT | MIP |
|---|---|---|---|
| Urease Inhibition (%) | Up to 85% | Up to 80% | <5% at standard rates |
| Nitrogen Uptake Improvement | Significant | Moderate | Limited |
| Antimicrobial Activity | Potential (limited studies) | Not reported | Not applicable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
